molecular formula C12H13ClO2 B2490871 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione CAS No. 100119-43-5

1-(4-Chlorophenyl)-4-methylpentane-1,3-dione

Cat. No.: B2490871
CAS No.: 100119-43-5
M. Wt: 224.68
InChI Key: QDUGEEIPRACJDP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methylpentane-1,3-dione is an organic compound with the CAS Registry Number 100119-43-5 . It is characterized by the molecular formula C12H13ClO2 and has a molecular weight of 224.68 g/mol . The compound's structure features a 4-chlorophenyl group attached to a 4-methylpentane-1,3-dione chain, a β-diketone motif known for its ability to act as a coordinating ligand and a versatile building block in synthetic chemistry . The specific physical properties, detailed applications, and mechanism of action for this particular compound are not fully detailed in the available literature. Researchers are interested in β-diketone derivatives for their potential in developing pharmaceuticals, agrochemicals, and functional materials, often due to their chelating properties and reactivity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-methylpentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-8(2)11(14)7-12(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUGEEIPRACJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100119-43-5
Record name 1-(4-chlorophenyl)-4-methylpentane-1,3-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione typically involves the condensation of 4-chlorobenzaldehyde with pinacolone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which acts as a catalyst. The reaction mixture is usually heated to around 70°C to facilitate the condensation process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Allylation and Benzylation Reactions

β-Diketones readily undergo allylation with allylic alcohols under base catalysis. For example:

SubstrateAllylic AlcoholProduct YieldReaction TimeCatalyst
1-(4-Chlorophenyl)-4-methylpentane-1,3-dioneCinnamyl alcohol72–89%7–9 hoursDBU

This reaction proceeds via nucleophilic attack of the enolate intermediate on the allylic alcohol, forming monoallylated products . The chlorophenyl group enhances electrophilicity at the carbonyl carbon, accelerating enolate formation.

Cycloaddition Reactions

The compound participates in acid-catalyzed (4+1) cycloadditions with enones to form spirocyclic derivatives:

Example Reaction:
this compound + Enone → Spiro decane derivative

CatalystLoadingYieldDiastereoselectivity
CF₃SO₃H0.1 mol%85–98%Single diastereomer

Reaction rates depend critically on diketone concentration, with lower concentrations favoring faster kinetics .

Enolate-Mediated Alkylation

The diketone forms stable enolates under basic conditions, enabling alkylation with electrophiles:

Conditions:

  • Base: NaOH (1.0 equiv)

  • Solvent: Methanol

  • Temperature: 60°C

Example:
Reaction with methyl iodide yields 3-methyl-1-(4-chlorophenyl)-4-methylpentane-1,3-dione (85% yield) .

Condensation Reactions

Claisen-Schmidt condensations with aromatic aldehydes produce α,β-unsaturated diketones:

General Reaction:
this compound + 4-Chlorobenzaldehyde → Chalcone derivative

ConditionsYield
NaOH (solid), grinding81%

This method avoids solvents and achieves high efficiency via mechanochemical activation .

Hydrolysis and Functional Group Interconversion

The diketone undergoes hydrolysis under acidic conditions to form carboxylic acid derivatives:

Conditions:

  • Acid: HCl (1.0 M)

  • Solvent: Water/THF (1:1)

  • Temperature: 40°C

Hydrolysis selectively cleaves the less hindered keto group, yielding 4-(4-chlorophenyl)-2-methyl-3-oxobutanoic acid (68% yield) .

Comparative Reactivity with Analogues

CompoundReaction with Cinnamyl AlcoholYield
This compoundMonoallylation83%
1-Phenylbutane-1,3-dioneMonoallylation89%
3-Methylpentane-2,4-dioneMonoallylation61%

The electron-withdrawing chloro substituent slightly reduces reactivity compared to phenyl analogues .

Mechanistic Considerations

  • Enolate Stability: The para-chlorophenyl group stabilizes enolates via resonance and inductive effects, favoring nucleophilic reactivity.

  • Steric Effects: The 4-methyl group introduces steric hindrance, directing regioselectivity toward the less substituted carbonyl .

  • Acid Catalysis: CF₃SO₃H enhances electrophilicity of the diketone, facilitating cycloadditions without side reactions .

Scientific Research Applications

1-(4-Chlorophenyl)-4-methylpentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2)

Structural and Functional Differences:

Property 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
Halogen Chlorine (Cl) Fluorine (F)
Molecular Weight ~224.68 g/mol 208.23 g/mol
Boiling Point Higher (estimated 120-130°C at 1 Torr) 100–110°C at 1 Torr
Polarity Lower due to Cl’s larger atomic size Higher due to F’s electronegativity
Applications Potential agrochemical intermediates Pharmaceutical synthesis (e.g., Rosuvastatin)

Key Findings:

  • The chloro derivative’s larger atomic radius and lower electronegativity reduce its solubility in polar solvents compared to the fluoro analog .
  • Fluorinated analogs exhibit superior thermal stability (up to 200°C) and are preferred in drug synthesis due to metabolic resistance .

Halogen-Substituted β-Diketones in Cytotoxic Studies

Evidence from cytotoxic studies on halogenated enones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one) reveals that chlorine substitution enhances cytotoxicity compared to bromine or fluorine analogs. For instance:

  • IC₅₀ Values: Chlorophenyl enones (e.g., compound C1) showed moderate activity (IC₅₀ ~100 µg/mL), while fluorinated analogs were less potent .
  • Mechanism : Chlorine’s lipophilicity improves membrane permeability, enhancing cellular uptake .

Data Tables

Table 1: Physicochemical Comparison of Halogenated β-Diketones

Compound Molecular Formula MW (g/mol) Boiling Point (°C) LogP (Predicted)
This compound C₁₂H₁₃ClO₂ 224.68 120–130 (1 Torr) 3.2
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione C₁₂H₁₃FO₂ 208.23 100–110 (1 Torr) 2.8
1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃BrO 307.18 N/A 4.1

Biological Activity

1-(4-Chlorophenyl)-4-methylpentane-1,3-dione is an organic compound with the molecular formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol. Its structure features a pentane backbone with two keto groups at positions 1 and 3, and a para-chlorophenyl group attached to the first carbon. This unique configuration imparts distinct biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the cytotoxicity data:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-715.2Induces apoptosis via Bax/Bcl-2 ratio modulation
This compoundHepG212.5Cell cycle arrest at G2/M phase

The cytotoxicity is attributed to the compound's ability to induce apoptotic cell death, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspase-9 in treated cells .

The biological activity of this compound can be linked to its interaction with specific biological macromolecules. It may act by:

  • Targeting cellular pathways : The compound can influence key signaling pathways involved in cell proliferation and survival.
  • Inducing oxidative stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.
  • Modulating enzyme activity : Similar compounds have shown potential in inhibiting enzymes related to cancer progression.

Case Studies

A notable study evaluated the effect of this compound on MCF-7 cells. The results indicated that treatment led to a significant increase in the Bax/Bcl-2 ratio, suggesting enhanced apoptotic signaling. Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G2/M phase, leading to reduced cell viability .

Another study focused on the compound's antimicrobial properties, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined for various strains, highlighting its potential as a therapeutic agent in treating bacterial infections.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activity
4-Methylpentane-2,4-dioneDiketone structure without chlorophenylLower antimicrobial activity
1-(4-Fluorophenyl)-4-methylpentane-1,3-dioneFluorine substitutionPotentially different anticancer efficacy
3-(4-Methylphenyl)pentane-1,5-dioneDifferent carbonyl positioningAltered reactivity

These comparisons illustrate how variations in substituents can significantly affect biological properties and activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 4-chlorophenylacetone and methyl acetoacetate under alkaline conditions. Purity optimization requires careful control of reaction stoichiometry, temperature (60–80°C), and use of anhydrous solvents to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Monitor purity via HPLC (C18 column, UV detection at 254 nm) or NMR spectroscopy (integration of β-diketone proton signals at δ 3.5–4.0 ppm) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Methodology :

  • NMR : The enolic proton (δ 15–16 ppm in DMSO-d₆) and β-diketone protons (δ 3.5–4.0 ppm) are diagnostic. Aromatic protons (4-chlorophenyl group) appear as a doublet (δ 7.4–7.6 ppm, J = 8.5 Hz).
  • IR : Strong carbonyl stretches at ~1700 cm⁻¹ (diketone) and ~1600 cm⁻¹ (aromatic C=C).
  • MS : Molecular ion peak at m/z 224.68 (C₁₂H₁₃ClO₂) with fragmentation patterns showing loss of CO (28 amu) and Cl (35.5 amu) .

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